molecular formula C5H9N3O3 B14859358 ethyl (2Z)-amino(formylhydrazono)acetate

ethyl (2Z)-amino(formylhydrazono)acetate

Cat. No.: B14859358
M. Wt: 159.14 g/mol
InChI Key: ZFLBNTZUULUYRB-UHFFFAOYSA-N
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Description

Ethyl (2Z)-amino(formylhydrazono)acetate is a hydrazone derivative characterized by a Z-configuration at the hydrazone double bond, a formyl group on the hydrazine moiety, and an ethyl ester functional group. This compound belongs to a broader class of hydrazonoacetates, which are pivotal intermediates in synthesizing heterocyclic compounds such as pyrazolines, thiadiazoles, and spiroheterocycles . These derivatives are notable for their biological activities, including NMDA receptor antagonism, anti-inflammatory, and analgesic properties . The Z-configuration stabilizes intramolecular hydrogen bonding (e.g., N–H···O interactions), influencing both reactivity and crystal packing .

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

ethyl (2Z)-2-amino-2-(formylhydrazinylidene)acetate

InChI

InChI=1S/C5H9N3O3/c1-2-11-5(10)4(6)8-7-3-9/h3H,2H2,1H3,(H2,6,8)(H,7,9)

InChI Key

ZFLBNTZUULUYRB-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC=O)/N

Canonical SMILES

CCOC(=O)C(=NNC=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-amino(formylhydrazono)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by formylation. The reaction typically involves the following steps:

    Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form ethyl hydrazonoacetate.

    Formylation: The resulting ethyl hydrazonoacetate is then formylated using formic acid or formic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-amino(formylhydrazono)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The formylhydrazono group can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

Ethyl (2Z)-amino(formylhydrazono)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2Z)-amino(formylhydrazono)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ethyl (2Z)-amino(formylhydrazono)acetate with analogous hydrazonoacetate derivatives, focusing on substituent effects, reactivity, and applications:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Unique Properties/Applications References
Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate C₁₁H₁₂ClN₃O₄ Chloro, nitro, methylphenyl 285.69 High reactivity in substitution/oxidation; potential anti-inflammatory applications
Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate C₁₀H₁₁ClN₂O₂ Chloro, phenyl 226.66 Forms helical chains via N–H···O bonds; used in spiroheterocycle synthesis
Ethyl 2-bromo-2-[(Z)-2-benzylhydrazono]acetate C₁₁H₁₃BrN₂O₂ Bromo, benzyl 285.14 Intermediate for pyrazolines; weak NMDA receptor antagonism
Ethyl 2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate C₁₀H₁₀Cl₂N₂O₂ Dichlorophenyl 261.11 Enhanced electrophilicity for nucleophilic substitution; explored for antimicrobial activity
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate C₁₁H₁₃ClN₂O₂ Chlorophenyl, propanoate 240.69 Structural analog with potential as a pharmaceutical intermediate
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate C₁₁H₁₃ClN₂O₃ Chloro, 3-methoxyphenyl 268.69 Positional isomerism influences reactivity; studied for regioselective reactions

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance electrophilicity at the α-carbon, facilitating nucleophilic substitution (e.g., amine or thiol attacks) . For instance, the nitro group in enables oxidation to nitroso derivatives. Bulkier Groups (e.g., Benzyl, Dichlorophenyl): Steric hindrance reduces reaction rates but improves selectivity in heteroannulation reactions . Methoxy Groups: Electron-donating methoxy substituents (e.g., in ) stabilize intermediates via resonance, affecting regiochemistry in cyclization reactions.

Hydrogen Bonding and Crystallography :

  • Compounds with N–H···O interactions (e.g., ) exhibit planar Caryl–NH–N=C units, stabilizing Z-configurations and forming supramolecular chains or helices. These structural features correlate with enhanced thermal stability and crystallinity.

Biological Activity :

  • NMDA receptor antagonism is observed in benzylhydrazone derivatives (e.g., ), while nitro-substituted analogs (e.g., ) show promise in anti-inflammatory studies. Dichlorophenyl derivatives () are prioritized for antimicrobial screening due to halogen-enhanced bioactivity.

Synthetic Utility: Bromo and chloro derivatives () are preferred for cross-coupling reactions, whereas nitro-substituted compounds () serve as precursors for amino derivatives via reduction.

Research Findings and Data Highlights

  • Crystallographic Data: Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate crystallizes in the monoclinic space group P2₁/c, with N–H···O bond lengths of 2.965 Å, forming 1D chains along the b-axis .
  • Thermal Stability : Bromo-substituted hydrazones () exhibit higher decomposition temperatures (~180°C) compared to chloro analogs (~160°C), attributed to stronger intermolecular interactions.
  • Biological Screening: Nitrophenyl derivatives () inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 12–18 μM, outperforming non-nitrated analogs (>50 μM) .

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